molecular formula C17H15BrN4O2S B10941568 4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10941568
M. Wt: 419.3 g/mol
InChI Key: FMJZHGPDNNHPCS-AWQFTUOYSA-N
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Description

4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a bromophenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenoxy Group: This step may involve nucleophilic substitution reactions where a bromophenol derivative reacts with a suitable leaving group.

    Methoxyphenyl Group Addition: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or methoxy groups.

    Reduction: Reduction reactions can occur at the imine or triazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or reduced triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors or modulators.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Investigated for its efficacy in treating specific diseases.

Industry

    Chemical Synthesis: Utilized in the synthesis of other complex molecules.

    Agriculture: Possible applications as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to specific receptors to exert biological effects.

    Pathways: Interference with cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **4-[((E)-1-{3-[(3-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **4-[((E)-1-{3-[(3-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Uniqueness

The presence of the bromophenoxy group in 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE may impart unique chemical and biological properties, such as enhanced reactivity or specific binding affinities.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

4-[(E)-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15BrN4O2S/c1-23-16-6-5-12(9-20-22-11-19-21-17(22)25)7-13(16)10-24-15-4-2-3-14(18)8-15/h2-9,11H,10H2,1H3,(H,21,25)/b20-9+

InChI Key

FMJZHGPDNNHPCS-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=CC(=CC=C3)Br

Origin of Product

United States

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